molecular formula C36H50N2O15P2 B1235702 Codeine phosphate CAS No. 52-28-8

Codeine phosphate

Cat. No.: B1235702
CAS No.: 52-28-8
M. Wt: 812.7 g/mol
InChI Key: DKSZLDSPXIWGFO-BLOJGBSASA-N
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Description

Codeine phosphate is an opioid alkaloid and prodrug of significant interest in pharmacological and clinical research. It is a naturally occurring substance in the opium poppy, classified as a weak to moderate opioid analgesic. Its primary research value stems from its metabolic activation; codeine itself has low affinity for opioid receptors, but it is metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to morphine, which is a potent mu-opioid receptor agonist . This conversion is critical for its analgesic effects, and studying this pathway provides valuable insights into pharmacogenomics, as genetic polymorphisms in the CYP2D6 gene can result in individuals being classified as ultrarapid metabolizers (increasing risk of toxicity), normal metabolizers, or poor metabolizers (experiencing inadequate pain relief) . The main research applications for this compound include investigating mechanisms of pain relief for mild to moderate pain, often in combination with other analgesics like acetaminophen , and exploring its antitussive properties to suppress the cough reflex via action on the medulla . Researchers also utilize it to study opioid-related side effects, such as sedation, respiratory depression, and gastrointestinal effects like reduced motility and constipation . This compound is metabolized primarily via glucuronidation to codeine-6-glucuronide and via CYP-mediated pathways to morphine and norcodeine . This product is intended for research use only in laboratory settings and is strictly not for personal, medicinal, or human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZLDSPXIWGFO-BLOJGBSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-57-3 (Parent)
Record name Codeine phosphate [USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID20904612
Record name Codeine phosphate hemihydrate
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Molecular Weight

812.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)
Record name CODEINE PHOSPHATE
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Solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)
Record name CODEINE PHOSPHATE
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CAS No.

52-28-8, 41444-62-6
Record name CODEINE PHOSPHATE
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Record name Codeine phosphate
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Record name (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol
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Melting Point

428 to 455 °F (decomposes) (NTP, 1992)
Record name CODEINE PHOSPHATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Codeine phosphate can be synthesized from morphine through a methylation process. The reaction involves the conversion of morphine to codeine by treating it with methyl iodide in the presence of a base . The resulting codeine is then reacted with phosphoric acid to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced by extracting codeine from opium poppy plants and then converting it to its phosphate form. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The final product is obtained as either a sesquihydrate or hemihydrate form, depending on the hydration level .

Chemical Reactions Analysis

Types of Reactions

Codeine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Codeinone

    Reduction: Dihydrocodeine

    Substitution: Norcodeine

Scientific Research Applications

Pharmacological Mechanism

Codeine phosphate acts as a prodrug, requiring metabolic conversion to morphine to exert its analgesic effects. This transformation is facilitated by the enzyme cytochrome P450 2D6, which varies significantly among individuals, leading to diverse therapeutic responses and potential risks of toxicity in ultra-rapid metabolizers . The primary action of codeine involves agonism at mu-opioid receptors, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and hyperpolarization of nociceptive neurons, thus impairing pain signal transmission .

Pain Management

  • Postoperative Pain Relief : this compound is frequently employed in postoperative settings. A systematic review indicated that a single dose of 60 mg codeine provides at least 50% pain relief within 4 to 6 hours for various surgical procedures. The number needed to treat (NNT) for effective pain relief was calculated to be 12 .
  • Combination Therapy : Codeine is often combined with other analgesics like paracetamol (acetaminophen) or non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that paracetamol combined with codeine can enhance analgesic efficacy compared to either agent alone, although this may also increase the incidence of adverse events .
  • Cough Suppression : this compound has been traditionally used as an antitussive agent for treating cough associated with upper respiratory tract infections. However, recent studies suggest it may not be more effective than placebo in this role .

Safety and Adverse Effects

The use of this compound is not without risks. Adverse effects can include gastrointestinal disturbances, sedation, and respiratory depression, particularly in individuals with genetic variants affecting CYP2D6 metabolism . There have been documented cases of severe morbidity associated with misuse of over-the-counter codeine-containing medications, highlighting the need for cautious prescribing practices .

Case Study: Efficacy in Emergency Departments

A study comparing the effectiveness of paracetamol-codeine versus ketorolac in emergency department patients found that the combination provided significant analgesic benefits for acute pain conditions, particularly fractures and muscular pain, demonstrating its utility in urgent care settings .

Research on Solubility and Formulation

Recent studies have investigated the solubility of this compound in supercritical carbon dioxide (SC-CO₂), which could enhance drug formulation processes. The solubility measurements indicated varying effectiveness under different temperatures and pressures, suggesting potential applications in drug delivery systems aimed at improving bioavailability .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pain Management Used for mild to moderate pain reliefNNT for 50% relief: 12 (postoperative)
Combination Therapy Often combined with paracetamol or NSAIDsEnhanced efficacy but increased adverse events
Cough Suppression Traditionally used for cough reliefRecent studies show no significant effect over placebo
Research on Solubility Investigated solubility in SC-CO₂ for formulationVarying solubility under different conditions

Comparison with Similar Compounds

Pharmacological Comparison with Morphine Sulfate

Potency and Efficacy

Codeine phosphate is significantly less potent than morphine sulfate. A double-blind crossover study in humans demonstrated that morphine is 7–14 times more potent than codeine in producing miosis, opiate symptoms, and subjective drug-liking effects (Table 1) . However, codeine exhibits a faster onset of miosis (peaking at 1–2 hours vs. 2–3 hours for morphine) and shorter duration of action .

Table 1: Comparative Potency of this compound and Morphine Sulfate

Parameter Morphine:Codeine Potency Ratio Duration of Action (Hours)
Analgesia 1:0.14–0.07 3–4 (both)
Miosis 1:0.14 2–3 (codeine) vs. 4–5 (morphine)
Subjective Drug Liking 1:0.07–0.14 Similar time course
Mechanism and Side Effects

Both drugs act on μ-opioid receptors, but codeine’s weaker receptor affinity results in milder side effects (e.g., respiratory depression, constipation). However, nausea and dizziness occur at comparable rates .

Comparative Pharmacokinetics and Metabolism

Bioactivation and Plasma Concentrations

Approximately 10% of codeine is metabolized to morphine via CYP2D6, contributing to its analgesic effect. Plasma studies show the area under the curve (AUC) ratio of morphine to codeine is 0.095–0.12 after oral administration (Table 2) . Genetic polymorphisms in CYP2D6 can render codeine ineffective in poor metabolizers or increase toxicity in ultra-rapid metabolizers .

Table 2: Pharmacokinetic Parameters of this compound

Parameter Immediate-Release Codeine Sustained-Release Codeine
Peak Plasma Concentration 1–2 hours 4–6 hours
Half-life 2.5–3.5 hours 6–8 hours
Morphine AUC Ratio 0.095–0.12 0.10–0.15

Analytical Methodologies for this compound Determination

Spectrophotometric Techniques

First-derivative UV spectrophotometry enables simultaneous quantification of this compound with paracetamol at zero-crossing points (263.5 nm for paracetamol, 218.4 nm for codeine) .

Voltammetric Methods

Differential-pulse voltammetry differentiates codeine from caffeine, paracetamol, and ascorbic acid in combined formulations .

Table 3: Analytical Techniques for this compound

Method Limit of Detection (LOD) Applications
UV Spectrophotometry 0.625 mg/L Tablets, syrups
HPLC 0.1 μg/mL Plasma, pharmacokinetic studies
Voltammetry 0.05 μM Multi-drug formulations

Formulation Characteristics and Solubility Profiles

Hydrate Forms and Solubility

This compound forms sesquihydrate (1.5 H₂O) and hemihydrate (0.5 H₂O) crystals. The sesquihydrate exhibits larger crystal size due to extended hydrogen-bonding networks, impacting dissolution rates . Supercritical carbon dioxide (scCO₂) solubility studies show codeine’s solubility increases with temperature (308–328 K) and pressure (120–400 bar) .

Table 4: Solubility of this compound in scCO₂

Temperature (K) Pressure (bar) Solubility (mol/mol CO₂)
308 120 1.2 × 10⁻⁵
328 400 3.8 × 10⁻⁵
Formulation Stability

HPLC and dissolution testing confirm that immediate-release tablets maintain >95% drug content under accelerated stability conditions (40°C, 75% RH) .

Combination Therapies

A double-blind study showed that a ibuprofen-codeine phosphate combination (400 mg/30 mg) provided superior postepisiotomy pain relief compared to codeine alone (p < 0.05) .

Biological Activity

Codeine phosphate is an opioid analgesic that is widely used for its pain-relieving properties. Its biological activity extends beyond simple analgesia, encompassing a range of effects on various cellular and physiological systems. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Codeine acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon administration, it is metabolized into morphine by the cytochrome P450 2D6 enzyme, which accounts for approximately 10% of its pharmacological effect . This conversion enhances its analgesic potency, although codeine itself is significantly less potent than morphine.

Key Mechanisms:

  • Pain Relief: Codeine reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling.
  • Cough Suppression: It also acts centrally to suppress cough reflexes, making it useful in treating cough associated with respiratory illnesses .
  • Sedation: Codeine can induce sedation, which is a common side effect due to its action on the CNS.

Biological Activity in Cancer Research

Recent studies have explored the potential anticancer properties of this compound. A notable study demonstrated that codeine reduced the viability of breast (MCF-7) and stomach (AGS) cancer cell lines in a dose-dependent manner. The results indicated significant cytotoxic effects, with an IC50 value obtained for codeine treatment .

Table 1: Cytotoxic Effects of Codeine on Cancer Cell Lines

Cell LineIC50 (μM)% Viability Reduction at 10 μM
MCF-710050%
AGS10055%

This suggests that codeine may induce apoptosis in these cancer cells, highlighting its potential role in cancer therapy .

Neurotoxicity and Apoptosis

Chronic use of codeine has been linked to neurotoxic effects. A study conducted on New Zealand White rabbits revealed that high doses of codeine led to oxidative stress and neuronal apoptosis. The findings indicated significant reductions in acetylcholinesterase activity and increased levels of malondialdehyde (MDA), suggesting oxidative damage to brain tissue .

Table 2: Effects of Codeine on Brain Tissue

Treatment GroupAcetylcholinesterase Activity (% Reduction)MDA Concentration (nM)
Control-5.0
Low Dose25.28%6.5
High Dose38.72%8.0

The study concluded that codeine exposure could lead to significant neuroinflammation and cell death, raising concerns about its long-term use .

Case Studies and Clinical Implications

Several case studies have documented adverse effects associated with codeine use. One notable case involved a 14-year-old girl who developed an acute confusional state after prolonged use of an over-the-counter codeine cough suppressant. This case highlighted the risks associated with misuse, particularly when exceeding recommended dosages over extended periods .

Table 3: Summary of Adverse Events Reported

Case Study ReferencePatient DemographicsAdverse EventDuration of Use
14-year-old girlAcute confusional state15 days
Various patientsLife-threatening gastrointestinal issuesAverage 27 months

These cases emphasize the necessity for careful monitoring and regulation of codeine prescriptions, especially in vulnerable populations.

Q & A

Q. What are the key pharmacological differences between codeine and codeine phosphate, and how do these impact experimental design?

this compound is a salt form of codeine, enhancing water solubility and bioavailability compared to the freebase form. Structurally, the phosphate group improves stability in aqueous solutions, making it preferable for oral or injectable formulations in preclinical studies . Researchers must account for these differences in pharmacokinetic studies by adjusting dissolution protocols or bioavailability assays. For example, in vitro permeability assays (e.g., Caco-2 cell models) should use pH-adjusted buffers to reflect physiological conditions .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices, and how are they validated?

High-performance liquid chromatography (HPLC) with UV detection (280 nm) is widely used for quantifying this compound in plasma or urine, achieving detection limits as low as 0.67 ng/mL when coupled with solid-phase extraction (e.g., magnetic molecularly imprinted polymers) . Method validation should follow ICH guidelines, including linearity (2–500 ng/mL), precision (RSD <5%), and recovery rates (>90%). Spectrofluorometric methods are also effective but require derivatization steps to enhance sensitivity .

Q. How can researchers mitigate variability in this compound metabolism across in vitro and in vivo models?

Codeine is metabolized to morphine via CYP2D6, which exhibits genetic polymorphism. To standardize studies, use in vitro hepatocyte models genotyped for CYP2D6 activity or employ animal models (e.g., Sprague-Dawley rats) pre-screened for metabolic consistency. For clinical correlations, population pharmacokinetic models should incorporate CYP2D6 phenotyping data .

Advanced Research Questions

Q. What neuroimaging methodologies detect functional changes in the brain following low-dose this compound administration?

Resting-state fMRI techniques, such as amplitude of low-frequency fluctuations (ALFF) and regional homogeneity (ReHo), have identified altered activity in the prefrontal cortex and limbic system after low-dose this compound. These changes correlate with metabolite shifts (e.g., reduced N-acetylaspartate in the frontal lobe) observed via magnetic resonance spectroscopy (MRS) . Experimental designs should include baseline scans and control for confounding factors like hydration status.

Q. How does chronic this compound administration alter adrenal gland morphology, and what recovery patterns exist post-cessation?

Chronic administration (40 mg/kg/day for 50 days in rats) induces zona reticularis atrophy and medullary cell loss, likely due to opioid-induced suppression of corticotropin-releasing hormone. Histological analysis (hematoxylin-eosin staining) reveals increased vascularization and connective tissue deposition. A 14-day recovery period normalizes most structural changes, suggesting reversible effects .

Q. What strategies optimize the synthesis of this compound hemihydrate for improved stability in pharmaceutical formulations?

Recrystallization from ethanol-water mixtures (3:1 v/v) yields hemihydrate forms with optimal hygroscopic stability. X-ray diffraction (XRD) confirms crystallinity, while thermogravimetric analysis (TGA) monitors dehydration kinetics. Process parameters (e.g., cooling rate, agitation) must be tightly controlled to prevent anhydrate formation, which compromises solubility .

Q. How should researchers address contradictions in toxicological data between this compound and related opioids?

Systematic reviews using PRISMA frameworks can resolve discrepancies by stratifying studies based on dose, exposure duration, and model systems (e.g., human vs. rodent). For example, while this compound shows lower hepatotoxicity than acetaminophen combinations in in vitro assays (HepG2 viability assays), cross-study comparisons require adjustment for metabolic activation pathways .

Q. What experimental designs validate dissolution profiles of this compound tablets under regulatory guidelines?

USP Apparatus II (paddle method) at 50 rpm, with sinkers to prevent floating, is recommended for dissolution testing in 900 mL pH 6.8 phosphate buffer. Chromatographic validation (e.g., LC-MS/MS) ensures specificity against excipients like lactose. Acceptance criteria (Q=80% at 30 minutes) must align with ICH Q4B guidelines .

Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to identify confounding variables (e.g., CYP2D6 activity in pharmacokinetic studies) .
  • Chronic Study Design : Include washout periods and sham controls to distinguish pharmacological effects from stress-induced changes .
  • Synthesis Optimization : Pair XRD with dynamic vapor sorption (DVS) to assess polymorphic stability under varying humidity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Codeine phosphate
Reactant of Route 2
Codeine phosphate

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